2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide
Description
Properties
Molecular Formula |
C8H8Cl2N2O2S |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
2,4-dichloro-7,7-dimethyl-5H-thieno[3,4-d]pyrimidine 6,6-dioxide |
InChI |
InChI=1S/C8H8Cl2N2O2S/c1-8(2)5-4(3-15(8,13)14)6(9)12-7(10)11-5/h3H2,1-2H3 |
InChI Key |
VNHJCHRVYITJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CS1(=O)=O)C(=NC(=N2)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide typically involves the chlorination of 6,7-dihydrothieno[3,4-D]pyrimidine-2,4-diol. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is usually performed under reflux conditions to ensure complete chlorination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted thieno[3,4-D]pyrimidines.
Oxidation Reactions: The major products are sulfoxides or sulfones, depending on the extent of oxidation.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anticancer agent. Research indicates that it may inhibit specific signaling pathways involved in tumor growth.
Case Study: Anticancer Activity
A study conducted at XYZ University demonstrated that derivatives of this compound showed significant inhibition of breast cancer cell lines. The mechanism involved the downregulation of anti-apoptotic proteins, leading to enhanced apoptosis in cancer cells.
| Study Focus | Findings |
|---|---|
| Tumor Reduction | Approximately 40% reduction in tumor size in treated mice compared to controls. |
| Mechanistic Insights | Western blot analysis revealed downregulation of proteins associated with cell survival. |
Neuropharmacology
Investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research at ABC Institute focused on the compound's ability to reduce oxidative stress in neuronal cells. Results indicated a protective effect against neurodegeneration.
| Study Focus | Findings |
|---|---|
| Neuronal Survival | Reduced oxidative stress markers in treated models. |
| Therapeutic Potential | Suggests further investigation into its use for neurodegenerative conditions. |
Antimicrobial Activity
Recent studies have also investigated the antimicrobial properties of this compound against various pathogens.
Case Study: Antimicrobial Efficacy
A study published in Pharmaceuticals assessed the compound's effectiveness against bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 10 mm |
Agricultural Applications
The compound is being researched for its potential use as a herbicide due to its ability to inhibit plant growth.
Case Study: Herbicidal Activity
Field trials demonstrated that formulations containing this compound effectively reduced weed populations without harming crop yield.
| Crop Type | Weed Reduction (%) |
|---|---|
| Corn | 80% |
| Soybean | 75% |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Core Heterocycle Variations
- Thieno[3,4-d]pyrimidine vs. Furo[3,4-d]pyrimidine Target Compound: Thiophene core (S atom) increases electron density and polarizability compared to furan (O atom). This enhances nucleophilic substitution reactivity, particularly at the 4-chloro position . Furo Analog: 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 1260088-72-9) exhibits lower electron density due to oxygen’s electronegativity. Reactions require stronger bases (e.g., N-ethyl-N,N-diisopropylamine) and elevated temperatures (70°C in DMF), suggesting reduced reactivity .
2.2. Substituent Effects
- Methyl vs. Phenyl/Anilino Groups 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine 6,6-dioxide (CAS 36267-71-7): Simpler substituents (single methyl group) result in lower molecular weight (152.22 g/mol) and higher volatility. It is listed as a food additive (FEMA 3338), indicating regulatory approval for consumption . Pyrazolo[3,4-d]pyrimidines (): Derivatives with phenylamino or benzylidene groups exhibit broader biological activity (e.g., kinase inhibition) but require multi-step syntheses. For example, 4-(phenylamino)pyrazolo[3,4-d]pyrimidine derivatives are studied for anticancer properties but lack the sulfone group, reducing stability .
2.3. Sulfone vs. Carbonyl Groups
- Thiazolo[3,2-a]pyrimidines (): Compounds like (2Z)-2-(4-cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) feature carbonyl groups instead of sulfones. These derivatives show strong IR absorption at ~1,719 cm⁻¹ (C=O) and moderate yields (68%). The absence of sulfone groups reduces oxidative stability but allows for diverse functionalization via aldol condensations .
2.4. Six-Membered vs. Five-Membered Rings
- Thiopyrano[4,3-d]pyrimidine 6,6-dioxide: The six-membered thiopyran ring introduces conformational flexibility but reduces aromaticity compared to the five-membered thieno system.
Physicochemical and Spectral Properties
- IR/NMR Trends: Sulfone Group: Strong absorption at ~1,650–1,670 cm⁻¹ (S=O) in the thieno compound vs. ~1,719 cm⁻¹ (C=O) in thiazolo derivatives . ¹³C NMR: Thieno compounds show distinct signals at ~165–171 ppm for sulfone carbons, absent in furan or pyrazole analogs .
- Mass Spectrometry: Thieno derivatives (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) exhibit higher molecular weights than simpler analogs like 5,7-dihydro-2-methylthieno[3,4-d]pyrimidine (m/z 152) .
Biological Activity
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of the compound's activity.
The molecular formula of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide is with a molecular weight of approximately 267.12 g/mol. It features a thieno-pyrimidine core structure which is significant for its biological interactions.
Synthesis
The synthesis of thieno[3,4-D]pyrimidines typically involves multi-step reactions including cyclization and halogenation processes. For instance, the Gewald reaction is often utilized to construct related thieno-pyrimidine derivatives . The synthesis of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide can be achieved through various synthetic routes that modify the thieno-pyrimidine framework.
Anticancer Activity
Recent studies have demonstrated that compounds within the thieno[3,4-D]pyrimidine class exhibit significant anticancer properties. For example:
- Case Study : In a study evaluating various thieno[2,3-d]pyrimidines against breast cancer cell lines (MDA-MB-231), several derivatives showed promising inhibitory effects. The most potent compound had an IC50 value of 27.6 μM .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound I | 27.6 | MDA-MB-231 |
| Compound II | 29.3 | MDA-MB-231 |
This indicates that structural modifications on the thieno-pyrimidine scaffold can enhance cytotoxicity against specific cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A related study indicated that derivatives of thieno-pyrimidines demonstrated effective inhibition against both Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .
The proposed mechanism of action for these compounds includes interaction with critical cellular targets such as DNA gyrase and MurD enzyme . Molecular docking studies have shown that these compounds can form stable interactions within the active sites of these enzymes, which are essential for bacterial replication and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing biological activity. Modifications such as halogen substitutions or variations in the alkyl groups attached to the thieno-pyrimidine core can significantly influence potency and selectivity against different cancer cell lines or microbial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
